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molecular formula C11H22O2S B1605333 Octyl 3-mercaptopropionate CAS No. 71849-93-9

Octyl 3-mercaptopropionate

Cat. No. B1605333
M. Wt: 218.36 g/mol
InChI Key: LWNSNYBMYBWJDN-UHFFFAOYSA-N
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Patent
US04490307

Procedure details

The procedure was as described in Example 1 but in place of methyl acrylate there were employed 184 grams of octyl acrylate and first there were added 250 ml of dilute H2SO4 (4N) and the later 300 ml of dilute H2SO4. After the fractional distillation there were isolated 174.5 grams (corresponding to a yield of 80%) of 3-mercaptopropionic acid octyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC)(=O)C=C.[C:7]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])(=[O:10])[CH:8]=[CH2:9].O[S:21](O)(=O)=O>>[CH2:12]([O:11][C:7](=[O:10])[CH2:8][CH2:9][SH:21])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
184 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCCC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the fractional distillation there

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC(CCS)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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